molecular formula C15H17ClN4 B1676884 Myclobutanil CAS No. 88671-89-0

Myclobutanil

Cat. No.: B1676884
CAS No.: 88671-89-0
M. Wt: 288.77 g/mol
InChI Key: HZJKXKUJVSEEFU-UHFFFAOYSA-N
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Description

Myclobutanil (C₁₅H₁₇ClN₄) is a triazole-class fungicide widely used in agriculture to control fungal pathogens such as powdery mildew, rusts, and botrytis. It inhibits ergosterol biosynthesis, a critical component of fungal cell membranes, by targeting the cytochrome P450 enzyme CYP51 . This compound is an equimolar racemic mixture of (R)- and (S)-stereoisomers, with the (R)-enantiomer exhibiting higher antifungal activity . It is soluble in water (115–132 g/L at 20°C, pH-dependent) and has a moderate octanol-water partition coefficient (log Kow = 2.56), which influences its environmental mobility .

Key applications include disease management in grapes, apples, tomatoes, and ornamental plants. Its half-life in crops is relatively short (2.88 days in tomatoes, 2.2–4.5 days in lychee and wheat), reducing residue accumulation . However, regulatory agencies like the European Food Safety Authority (EFSA) have revoked its approval in the EU due to concerns over triazole derivative metabolites (TDMs) and environmental persistence .

Preparation Methods

a. Synthesis of 2-Butyl-2-(4-chlorophenyl)acetonitrile:

  • Start with 4-chlorophenylacetonitrile and chlorobutane.
  • Combine them with a phase-transfer catalyst and heat the mixture.
  • Add sodium hydroxide (NaOH) solution to the reaction mixture.
  • The exothermic reaction occurs, and the temperature is raised to 80°C for 1 hour.
  • Cool the mixture to 60°C and continue the reaction for 6 hours.
  • Neutralize with dilute hydrochloric acid (HCl), wash, separate, and distill to obtain 2-butyl-2-(4-chlorophenyl)acetonitrile with an 85% yield.
b. Synthesis of Myclobutanil:

Chemical Reactions Analysis

Myclobutanil undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include NaOH, HCl, and DMSO. Major products formed depend on the specific reaction conditions.

Scientific Research Applications

Agricultural Applications

Myclobutanil is primarily utilized in agriculture for its effectiveness against a range of fungal pathogens. It is particularly noted for its use on crops such as grapes, apples, and various vegetables.

Crop Protection

  • Fungal Disease Control : this compound is effective against diseases caused by fungi such as powdery mildew and Botrytis cinerea. Studies have shown that it significantly reduces the incidence and severity of these diseases in treated crops .
  • Impact on Crop Yield : The application of this compound has been linked to improved crop yields due to reduced disease pressure, which allows for better plant growth and fruit development .

Environmental Fate

  • Metabolism in Plants : Research indicates that this compound undergoes significant metabolism in plants, with studies demonstrating its dissipation rates in various crops. For instance, studies on grape seedlings showed that this compound was metabolized into more polar metabolites, affecting its residual levels in food products .
  • Soil Health : While effective against fungal pathogens, high doses of this compound can adversely affect soil enzyme activity, which is crucial for maintaining soil health and fertility .

Human Health Risk Assessment

Given its widespread use, understanding the potential health risks associated with this compound exposure is critical.

Toxicological Studies

  • Acute Toxicity : Studies have assessed the acute toxicity of this compound in animal models, revealing insights into its effects on liver function and potential carcinogenicity. For example, investigations in rats indicated varying degrees of liver metabolism and excretion patterns based on dosage .
  • Chiral Analysis : this compound exists as two enantiomers, which may exhibit different metabolic pathways and toxicity profiles. Research has shown that S-(+)-myclobutanil is preferentially metabolized by human liver enzymes, while R-(-)-myclobutanil may accumulate in the body due to slower metabolism .

Environmental Impact Studies

This compound's environmental impact has been a significant focus of research, particularly concerning its effects on non-target organisms and ecosystems.

Effects on Soil Microorganisms

  • Studies indicate that this compound can alter microbial communities in soil, potentially disrupting natural ecological balances. This disruption may lead to reduced soil fertility over time due to decreased microbial diversity .

Aquatic Toxicity

  • Investigations into the aquatic toxicity of this compound have highlighted its potential effects on fish and other aquatic organisms. The compound's persistence in water systems raises concerns about bioaccumulation and long-term ecological effects .

Case Studies

Several case studies illustrate the practical implications of this compound use:

Case Study 1: Grapes

In a controlled study involving grape cultivation, the application of this compound resulted in a marked reduction of powdery mildew incidence. The study documented a 30% increase in yield compared to untreated controls, demonstrating the fungicide's efficacy in enhancing agricultural productivity .

Case Study 2: Human Health Risk Assessment

A comprehensive risk assessment conducted on agricultural workers exposed to this compound revealed moderate risks associated with chronic exposure. The study emphasized the importance of protective measures during application to mitigate potential health impacts from prolonged exposure to the fungicide .

Mechanism of Action

Myclobutanil inhibits the enzyme CYP51 , which is involved in ergosterol synthesis. By disrupting ergosterol production, it weakens fungal cell membranes, leading to cell death.

Comparison with Similar Compounds

Myclobutanil shares functional similarities with other triazole fungicides (e.g., tebuconazole, difenoconazole) but differs in stereochemistry, metabolic pathways, and environmental impact. Below is a detailed analysis:

Stereochemical Activity

Unlike some triazoles marketed as single enantiomers, this compound is sold as a racemic mixture. The (R)-enantiomer demonstrates superior antifungal efficacy compared to the (S)-enantiomer and the racemic form. However, the racemic mixture shows synergistic toxicity in aquatic organisms, likely due to interactions between enantiomers . In contrast, tebuconazole (a non-chiral triazole) lacks enantiomer-specific activity, simplifying its regulatory and metabolic profile.

Metabolic Pathways

This compound’s metabolism varies by crop type. Comparatively, tebuconazole primarily forms stable hydroxylated metabolites without TDM-like byproducts, simplifying residue management .

Environmental Persistence and Degradation

This compound exhibits enantioselective degradation in soil and plants. The (R)-enantiomer degrades faster in aerobic soils, leading to (S)-enantiomer enrichment . In cucumber crops, (R)-myclobutanil degradation results in (S)-enantiomer accumulation in plants and soil, complicating residue dynamics . Other triazoles, such as propiconazole, show less enantioselective degradation, reducing regulatory complexity.

Toxicity Profile

  • Non-target organisms: Racemic this compound is more toxic to aquatic life than its individual enantiomers, suggesting synergistic effects .
  • Mammalian toxicity : In rat hepatocytes, this compound enantiomers exhibit distinct metabolic half-lives ((+)-enantiomer: 10.66 h; (-)-enantiomer: 15.07 h) and activate the kynurenine pathway, linked to oxidative stress .

Regulatory Status

This compound’s EU approval was revoked in 2021 due to unresolved TDM risks and non-compliant residue data . In contrast, tebuconazole remains approved under stricter residue limits. The U.S. and Canada maintain this compound registrations but enforce maximum residue limits (MRLs) of 0.3 mg/kg in crops like tomatoes .

Data Tables

Table 1: Key Properties of this compound vs. General Triazole Characteristics

Property This compound Typical Triazole Fungicides
Chemical Class Triazole Triazole
Mode of Action CYP51 inhibition (ergosterol synthesis) CYP51 inhibition
Enantiomer Activity (R)- > (S)-enantiomer Often achiral or minor enantioselectivity
Water Solubility (20°C) 115–132 g/L (pH-dependent) 30–150 g/L (varies by compound)
Half-Life in Crops 2.2–4.5 days 3–14 days (e.g., tebuconazole)
Key Metabolites Triazole derivative metabolites (TDMs) Stable hydroxylated metabolites
Regulatory Status (EU) Banned (2021) Approved with restrictions

Table 2: Enantioselective Effects of this compound

Parameter (R)-Myclobutanil (S)-Myclobutanil Racemic Mixture
Antifungal Activity High Low Moderate
Aquatic Toxicity Low Moderate High (synergistic)
Soil Degradation Rate Fast Slow Intermediate
Mammalian Metabolism t₁/₂ = 10.66 h t₁/₂ = 15.07 h Intermediate

Biological Activity

Myclobutanil is a systemic fungicide belonging to the triazole class, widely used in agriculture for its efficacy against various fungal pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, metabolism, and environmental impact based on diverse research findings.

This compound functions primarily by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts cell membrane integrity and function, ultimately leading to fungal cell death. The compound is particularly effective against a range of pathogens, including Cercospora arachidicola , Fulvia fulva , and Phytophthora infestans . Research indicates that this compound displays enantioselective behavior, with the (+)-enantiomer exhibiting significantly higher antimicrobial activity compared to the (–)-enantiomer .

Acute Toxicity

This compound has been shown to possess acute toxicity in various organisms. For instance, studies have reported the following 24-hour lethal concentration (LC50) values for Daphnia magna:

Enantiomer24-h LC50 (mg/L)48-h LC50 (mg/L)
(+)-Myclobutanil11.915.48
Racemic Form13.179.24
(–)-Myclobutanil16.8810.15

These results indicate that the (+)-enantiomer is more toxic than its counterparts .

Human Toxicity Cases

Despite its agricultural benefits, this compound poses significant health risks to humans upon exposure. A case report documented a patient who ingested this compound and exhibited mild symptoms without severe complications such as seizures or renal failure. The patient was treated successfully with intravenous fluids and antibiotics . This highlights the variability in clinical presentations of this compound poisoning, which can range from mild to severe depending on exposure levels.

Metabolism and Pharmacokinetics

Research on the pharmacokinetics of this compound reveals that it is rapidly absorbed and extensively metabolized in mammals. In a study involving Sprague-Dawley rats, it was found that approximately 89% of administered this compound was absorbed and subsequently excreted primarily through urine and feces within 96 hours post-dosing . The metabolism involves conversion to more polar metabolites, with the parent compound constituting only a small percentage of excreted substances.

Environmental Impact

This compound's usage in agriculture raises concerns regarding its environmental persistence and potential effects on non-target organisms. Studies have shown that while it induces hepatic cytochrome P450 (CYP) enzyme activity, it does not exhibit carcinogenic properties like some other triazoles . However, its presence in aquatic environments due to agricultural runoff poses risks to aquatic life.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Myclobutanil inhibits fungal growth, and how can this be experimentally validated?

  • Methodological Answer : this compound targets the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. To validate this, researchers can:

  • Perform in vitro enzyme inhibition assays using purified CYP51 and measure ergosterol depletion via HPLC .
  • Conduct fungal growth inhibition tests with wild-type and CYP51-overexpressing strains to compare sensitivity .
  • Use fluorescence microscopy to observe cell membrane integrity changes in treated fungi.

Q. What analytical techniques are recommended for detecting and quantifying this compound in environmental samples?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize extraction using solid-phase extraction (SPE) with C18 cartridges and validate recovery rates (e.g., 80–110%) .
  • Gas Chromatography (GC) : Derivatize samples for enhanced volatility and use electron capture detection (ECD) for trace-level quantification.
  • Include internal standards (e.g., deuterated this compound) to correct for matrix effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested per EN 374), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in fume hoods to avoid inhalation of aerosols; monitor air quality if exposure exceeds 8 hours .
  • Waste Disposal : Collect contaminated materials in sealed containers labeled for hazardous waste, adhering to local regulations .

Advanced Research Questions

Q. How can researchers identify and assess the toxicity of this compound metabolites using non-targeted screening approaches?

  • Methodological Answer :

  • Suspect Screening : Use high-resolution mass spectrometry (HRMS) with databases (e.g., mzCloud) to identify known metabolites (e.g., hydroxylated or dechlorinated derivatives) .
  • Non-Targeted Workflow : Process samples with software like MassChemSite 3.1.0 to predict unknown metabolites via organic/inorganic reaction simulations (Table 1 in ).
  • Toxicity Assays : Evaluate metabolite cytotoxicity using in vitro models (e.g., human hepatocytes) and compare EC50 values to the parent compound .

Q. What experimental strategies resolve discrepancies in reported environmental persistence of this compound across studies?

  • Methodological Answer :

  • Controlled Comparative Studies : Replicate experiments under standardized conditions (pH 7, 25°C) to isolate variables like soil type or microbial activity .
  • Meta-Analysis : Aggregate published half-life data and perform regression analysis to identify confounding factors (e.g., organic carbon content) .
  • Isotopic Labeling : Use ¹⁴C-labeled this compound to trace degradation pathways and quantify metabolite formation .

Q. How should resistance development in target fungi be monitored during long-term this compound exposure experiments?

  • Methodological Answer :

  • Dose-Response Curves : Measure EC50 values periodically (e.g., every 10 generations) to detect shifts in sensitivity .
  • Genetic Sequencing : Perform whole-genome sequencing of resistant isolates to identify CYP51 mutations (e.g., Y136F) .
  • Fitness Cost Analysis : Compare sporulation rates and competitive growth of resistant vs. wild-type strains in untreated environments .

Q. Addressing Data Contradictions

Q. How can conflicting results about this compound’s endocrine-disrupting effects be systematically evaluated?

  • Methodological Answer :

  • Tiered Testing : Start with in vitro receptor-binding assays (e.g., estrogen/androgen receptors) and progress to in vivo models (e.g., zebrafish assays) .
  • Dose-Response Analysis : Compare NOAEL/LOAEL values across studies using benchmark dose modeling .
  • Epigenetic Profiling : Assess DNA methylation changes in exposed organisms to identify non-classical endocrine pathways .

Q. Experimental Design Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in ecotoxicology studies?

  • Methodological Answer :

  • Probit Analysis : Fit mortality data to estimate LC50/EC50 values with 95% confidence intervals .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD) for sublethal endpoints like growth inhibition .
  • Time-to-Event Analysis : Use Kaplan-Meier curves for survival studies under chronic exposure .

Q. Data Reporting Standards

Q. How should researchers document this compound experiments to ensure reproducibility?

  • Methodological Answer :

  • Detailed Protocols : Specify solvent systems (e.g., acetone:water ratios), application rates, and environmental conditions (humidity, temperature) .
  • Raw Data Accessibility : Deposit chromatograms, spectral data, and statistical outputs in repositories like Zenodo .
  • Negative Controls : Report results from solvent-only and untreated groups to validate assay specificity .

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile
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InChI

InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3
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InChI Key

HZJKXKUJVSEEFU-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl
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Molecular Formula

C15H17ClN4
Record name MYCLOBUTANIL
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DSSTOX Substance ID

DTXSID8024315
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Molecular Weight

288.77 g/mol
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Physical Description

Myclobutanil is a light yellow solid used as a fungicide., Light yellow solid; [Merck Index]
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Boiling Point

202 to 208 °C at 1 mm Hg
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Solubility

Soluble in common organic solvents, e.g. ketones, esters, alcohols and aromatic hydrocarbons, all 50 to 100 g/L. Insoluble in aliphatic hydrocarbons., Soluble in ethanol, benzene, ethyl acetate, and acetone., In water, 142 mg/L at 25 °C
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Vapor Pressure

0.0000016 [mmHg], 1.6X10-6 mm Hg at 25 °C
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Color/Form

Pale yellow solid., Light yellow crystals

CAS No.

88671-89-0
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Melting Point

63 to 68 °C
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Retrosynthesis Analysis

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